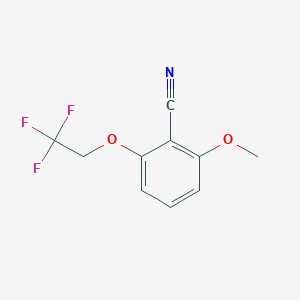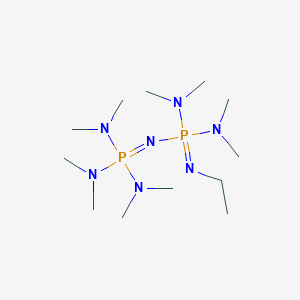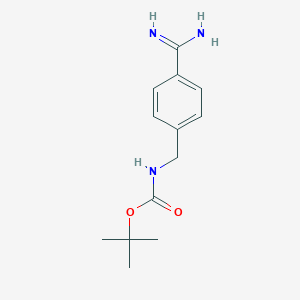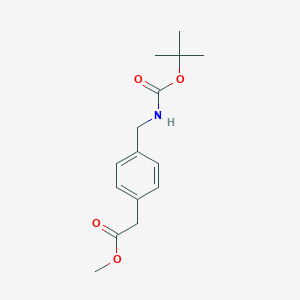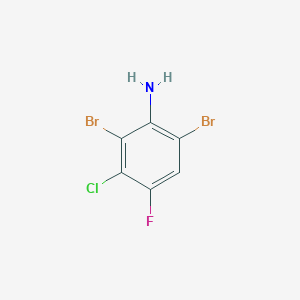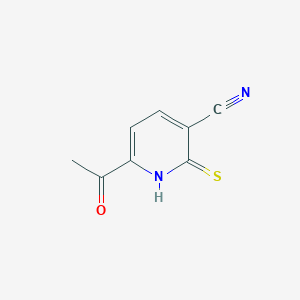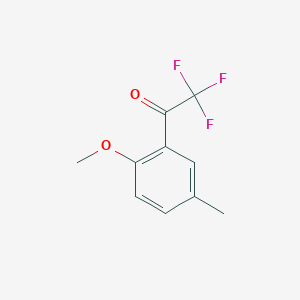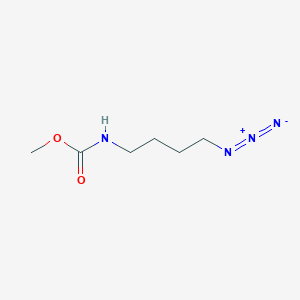
methyl N-(4-azidobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Azidobutyl)carbamic acid methyl ester is an organic compound with the molecular formula C6H12N4O2 and a molecular weight of 172.19 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a butyl chain, which is further connected to a carbamic acid methyl ester moiety. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of (4-Azidobutyl)carbamic acid methyl ester may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line monitoring systems ensures consistent quality and minimizes the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: (4-Azidobutyl)carbamic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, amines, thiols.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C).
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates.
Major Products Formed:
Substitution Reactions: Corresponding substituted carbamates.
Reduction Reactions: 4-aminobutyl carbamic acid methyl ester.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
(4-Azidobutyl)carbamic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Azidobutyl)carbamic acid methyl ester is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can then interact with various molecular targets. This reactivity is exploited in bioconjugation and click chemistry applications, where the compound is used to link different biomolecules or to introduce functional groups into complex structures .
Comparison with Similar Compounds
(4-Aminobutyl)carbamic acid methyl ester: Lacks the azido group, making it less reactive in cycloaddition reactions.
(4-Azidobutyl)carbamic acid ethyl ester: Similar structure but with an ethyl ester moiety instead of a methyl ester, which may affect its reactivity and solubility.
(4-Azidobutyl)carbamic acid propyl ester: Another analog with a propyl ester moiety, offering different physical and chemical properties.
Uniqueness: (4-Azidobutyl)carbamic acid methyl ester is unique due to the presence of the azido group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and in applications requiring bioconjugation and click chemistry.
Properties
CAS No. |
177489-87-1 |
|---|---|
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
methyl N-(4-azidobutyl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-12-6(11)8-4-2-3-5-9-10-7/h2-5H2,1H3,(H,8,11) |
InChI Key |
MPIVGMRTDJQEGS-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCCN=[N+]=[N-] |
Canonical SMILES |
COC(=O)NCCCCN=[N+]=[N-] |
Synonyms |
Carbamic acid, (4-azidobutyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
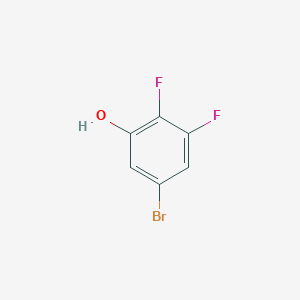
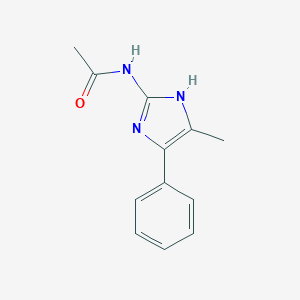
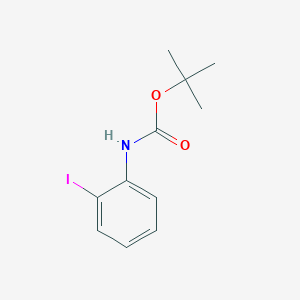
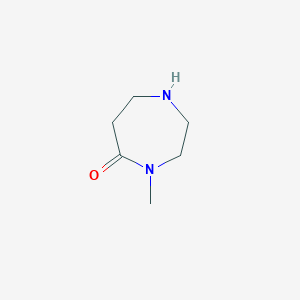
![3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide](/img/structure/B62992.png)
